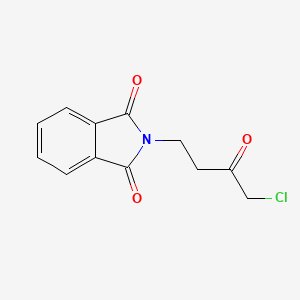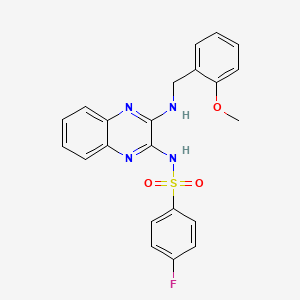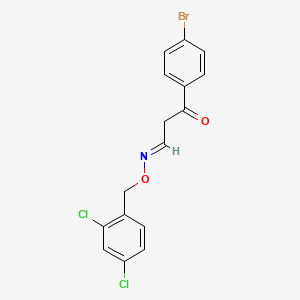![molecular formula C9H9N3S2 B2420464 5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine CAS No. 112764-29-1](/img/structure/B2420464.png)
5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine” is a chemical compound with the empirical formula C9H9N3S2. It has a molecular weight of 223.32 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCSc1ccccc1-c2nnc(N)s2 . This indicates that the compound contains a thiadiazole ring attached to a phenyl ring with a methylsulfanyl group. Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 223.32 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
Antimicrobial Activities
5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine and its derivatives have been explored for their antimicrobial properties. For instance, a study by Chandrakantha et al. (2014) synthesized compounds starting from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4]thiadiazole-2-ylamine, which showed appreciable antibacterial and antifungal activities. The antimicrobial activities were assessed using the well plate method, highlighting the compound's potential in addressing microbial infections (Chandrakantha et al., 2014).
Pharmacological Potential
Several studies have demonstrated the pharmacological potential of thiadiazole derivatives. Shukla et al. (2012) designed and synthesized analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which is an inhibitor of kidney-type glutaminase. These analogs, including ones derived from this compound, showed similar potency to BPTES and potential for inhibiting the growth of human lymphoma B cells in vitro and in mouse models (Shukla et al., 2012).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of thiadiazole derivatives. For instance, Dani et al. (2013) synthesized new compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine. These studies provide valuable insights into the structural properties and stability of these compounds, which are crucial for their potential applications in various scientific fields (Dani et al., 2013).
Potential in Cancer Therapy
Some thiadiazole derivatives have shown promise in cancer therapy. For example, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing thiadiazole. These compounds demonstrated high singlet oxygen quantum yield, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Anti-inflammatory and Analgesic Activities
Compounds derived from this compound have also been investigated for their anti-inflammatory and analgesic properties. Bhati and Kumar (2008) synthesized various thiadiazole derivatives, demonstrating significant anti-inflammatory and analgesic activities, potentially offering new therapeutic options for treating inflammation and pain (Bhati & Kumar, 2008).
properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNKVWYDLCCDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


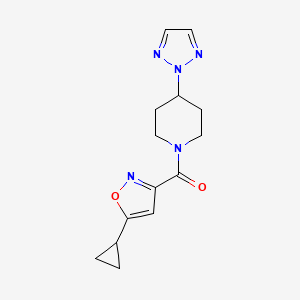
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
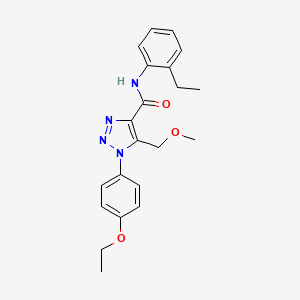
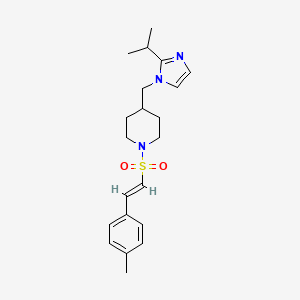
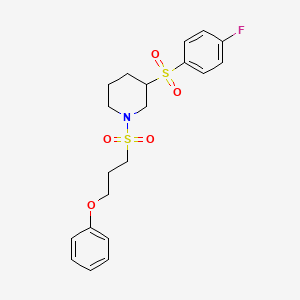

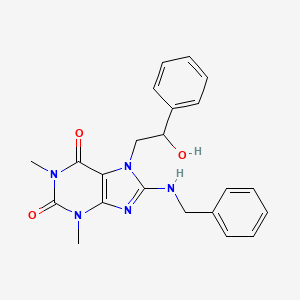

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)
